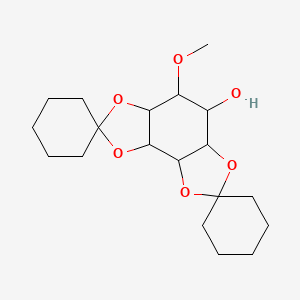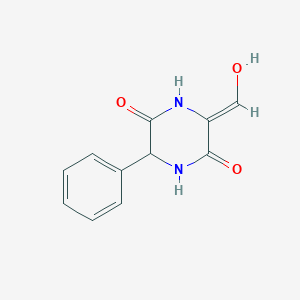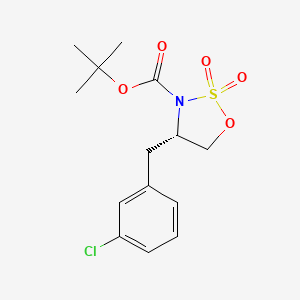![molecular formula C29H42NO11P B12285146 L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)
L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosinoprilat Acyl-Beta-D-Glucuronide is a biochemical compound with the molecular formula C29H42NO11P and a molecular weight of 611.62 . It is a derivative of fosinoprilat, which is the active metabolite of the prodrug fosinopril. This compound is primarily used in proteomics research .
Preparation Methods
The preparation of Fosinoprilat Acyl-Beta-D-Glucuronide involves synthetic routes that include the esterification of fosinoprilat with glucuronic acid. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the glucuronide ester . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .
Chemical Reactions Analysis
Fosinoprilat Acyl-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Fosinoprilat Acyl-Beta-D-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry to study the behavior of glucuronide conjugates.
Biology: It is used in proteomics research to study protein interactions and modifications.
Medicine: It is studied for its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Fosinoprilat Acyl-Beta-D-Glucuronide exerts its effects by binding to specific molecular targets. The compound is a derivative of fosinoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The glucuronide conjugate may also undergo further metabolism and excretion .
Comparison with Similar Compounds
Fosinoprilat Acyl-Beta-D-Glucuronide can be compared with other similar compounds such as:
Fosinoprilat: The parent compound, which is the active metabolite of fosinopril.
Enalaprilat: Another ACE inhibitor with similar therapeutic effects.
Properties
Molecular Formula |
C29H42NO11P |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
6-[4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H42NO11P/c31-22(17-42(38,39)14-8-7-11-18-9-3-1-4-10-18)30-16-20(19-12-5-2-6-13-19)15-21(30)28(37)41-29-25(34)23(32)24(33)26(40-29)27(35)36/h1,3-4,9-10,19-21,23-26,29,32-34H,2,5-8,11-17H2,(H,35,36)(H,38,39) |
InChI Key |
MEKOZVBEQBWEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




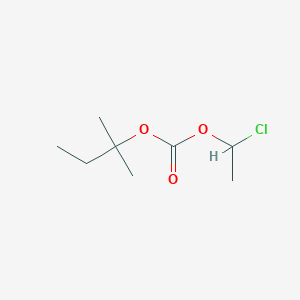
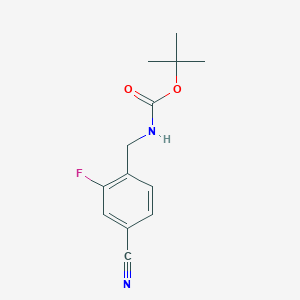
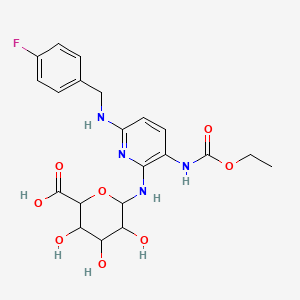
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
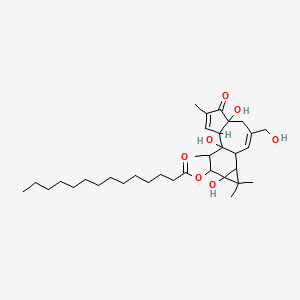
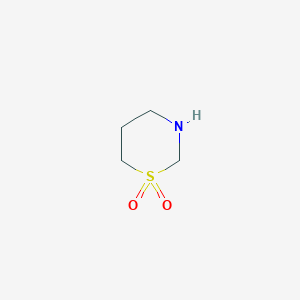
![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)
![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)
